5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine
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Overview
Description
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a compound of significant interest in the field of organic chemistry. It features a pyridine ring substituted with a difluoromethyl group, a nitro group, and a methylamine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a pyridine derivative. This can be achieved through a radical process, where difluoromethyl radicals are generated and added to the pyridine ring . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel difluoromethylation reagents has streamlined the synthesis, making it more accessible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .
Scientific Research Applications
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-N-methyl-3-nitropyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(difluoromethyl)-N-methyl-3-nitropyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1989672-74-3 |
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Molecular Formula |
C7H7F2N3O2 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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